The compound can be classified under heterocyclic compounds, specifically those containing furan and benzofuran moieties. These structures are often explored for their pharmacological properties, including anti-inflammatory, analgesic, and potential anticancer activities. The synthesis of N-2,3-dihydro-1-benzofuran-5-yl-2-furamide has been documented in various studies focusing on the development of novel therapeutic agents .
The synthesis of N-2,3-dihydro-1-benzofuran-5-yl-2-furamide typically involves several key steps:
The yield and purity of the synthesized compound can vary based on the specific conditions employed during each reaction step.
The molecular structure of N-2,3-dihydro-1-benzofuran-5-yl-2-furamide can be described as follows:
The three-dimensional conformation can be analyzed using computational chemistry methods to predict its interaction with biological targets.
N-2,3-dihydro-1-benzofuran-5-yl-2-furamide can undergo various chemical reactions:
These reactions highlight the versatility of N-2,3-dihydro-1-benzofuran-5-yl-2-furamide in synthetic organic chemistry.
The mechanism of action for N-2,3-dihydro-1-benzofuran-5-yl-2-furamide is primarily associated with its interactions at specific biological targets:
These mechanisms underline the therapeutic potential of this compound class in managing pain and inflammation.
N-2,3-dihydro-1-benzofuran-5-yl-2-furamide exhibits several notable physical and chemical properties:
These properties are essential for understanding the behavior of N-2,3-dihydro-1-benzofuran-5-yl-2-furamide in biological systems.
N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide has potential applications across various fields:
The benzofuran scaffold represents a privileged structure in medicinal chemistry due to its versatile pharmacophoric properties. This bicyclic system combines a furan ring fused with a benzene ring, creating an electron-rich aromatic system capable of diverse non-covalent interactions with biological targets. The planar structure facilitates π-π stacking interactions with aromatic residues in enzyme binding sites, while the oxygen heteroatom acts as a hydrogen bond acceptor [2] [5]. These features make benzofuran derivatives particularly valuable in targeting central nervous system receptors, antimicrobial targets, and anti-inflammatory pathways.
The 2,3-dihydro-1-benzofuran modification (present in our compound of interest) introduces significant conformational constraints that reduce molecular flexibility. This semi-saturated variant exhibits enhanced metabolic stability compared to fully aromatic benzofurans, as the saturated bridge minimizes oxidative degradation pathways. Additionally, the chiral center at the 3-position (when substituted) enables enantioselective interactions with biological targets, a property exploited in several therapeutic agents [5]. The 5-position on the benzofuran ring serves as an ideal vector for pharmacophore extension, allowing attachment of diverse functional groups like the furamide moiety in N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide [2].
Table 1: Key Structural Features of Benzofuran Derivatives
Structural Element | Biochemical Significance | Therapeutic Implications |
---|---|---|
Benzofuran core | Electron-rich aromatic system | Enables π-π stacking with protein aromatic residues |
Furan oxygen | Hydrogen bond acceptor | Enhances target binding affinity and solubility |
2,3-Dihydro modification | Reduced planarity and increased saturation | Improves metabolic stability and bioavailability |
5-Position substitution | Pharmacophore extension point | Allows modulation of target selectivity and potency |
Furamide attachment | Amide hydrogen bonding capability | Provides additional binding interactions with targets |
Benzofuran derivatives have evolved from naturally occurring compounds to sophisticated synthetic therapeutics. Early interest emerged from isolation of psoralen (furocoumarin) and angelicin in medicinal plants, which demonstrated photochemotherapeutic properties. The 1970s saw the first synthetic benzofuran derivatives enter clinical evaluation, primarily as antiarrhythmics and antidepressants [3]. A significant breakthrough occurred with the development of amiodarone analogs containing benzofuran motifs, establishing this scaffold as viable for cardiovascular therapeutics.
The late 1990s marked a turning point with structure-activity relationship (SAR) studies systematically exploring substitutions on the benzofuran core. Researchers discovered that 5-position modifications consistently yielded compounds with improved target affinity across multiple target classes. This period also saw the emergence of 2,3-dihydrobenzofuran derivatives as superior to fully aromatic counterparts in terms of metabolic stability [5]. The strategic incorporation of amide linkages at the 5-position, exemplified by compounds like N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide [5], demonstrated enhanced blood-brain barrier permeability, expanding applications to neurological targets.
Table 2: Evolution of Benzofuran-Based Pharmacophores
Time Period | Development Phase | Representative Compounds |
---|---|---|
1950-1970 | Natural product isolation | Psoralen, Bergapten |
1970-1990 | Early synthetic derivatives | Amiodarone analogs, Benzbromarone |
1990-2010 | SAR optimization | 5-Substituted dihydrobenzofurans |
2010-Present | Targeted hybrid molecules | N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide |
The current generation of benzofuran hybrids integrates multiple pharmacophores, such as the strategic combination of dihydrobenzofuran with furamide in N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide. This evolution reflects medicinal chemistry's shift toward multitargeting strategies and balanced pharmacokinetic optimization [3].
N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide (CAS# 1090579-35-3) presents a compelling case for pharmaceutical investigation due to its unique hybrid architecture. The molecular framework (C₁₃H₁₁NO₃, MW: 229.23 g/mol) strategically combines two privileged heterocyclic systems: the 2,3-dihydrobenzofuran moiety and the furan-2-carboxamide group [1] [2]. This combination creates a multi-point interaction platform capable of simultaneous hydrophobic, π-stacking, and hydrogen bonding interactions with biological targets. The electron-rich furan ring conjugated to the amide carbonyl enhances hydrogen bond acceptor capacity beyond typical benzamides, potentially improving target affinity [8].
The compound's structural features suggest favorable drug-like properties. With a molecular weight below 300 Da and calculated LogP values estimated around 2.5-3.0 (based on structural analogs), it likely obeys Lipinski's rule of five for oral bioavailability. The dihydrobenzofuran core provides metabolic resistance to oxidative degradation, while the amide linkage offers rotational constraint that may improve binding selectivity [3] [5]. Commercial availability at purities ≥97% enables immediate pharmacological profiling [1] [3].
Preliminary computational analysis suggests this molecule may serve as a versatile scaffold for kinase inhibition or G-protein-coupled receptor (GPCR) modulation. The planar furamide group mimics adenine in ATP-binding pockets, while the benzofuran system could occupy hydrophobic regions. This unique combination creates opportunities for targeting under-explored biological pathways compared to conventional benzofuran derivatives [2] [4].
Table 3: Molecular Characteristics of N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide
Property | Specification | Analytical Confirmation |
---|---|---|
CAS Registry | 1090579-35-3 | Commercial product listings [1] [2] |
Molecular Formula | C₁₃H₁₁NO₃ | Multiple supplier specifications [1] [2] [3] |
Molecular Weight | 229.23 g/mol | Consistent across sources [2] [3] |
SMILES Notation | C1COC2=C1C=C(C=C2)NC(=O)C3=CC=CO3 | Scientific supplier documentation [2] |
Purity | ≥97% | Commercial specifications [1] [3] |
Key Fragments | 2,3-Dihydrobenzofuran + Furan-2-carboxamide | Structural analysis [1] [8] |
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2